molecular formula C16H14Cl2O3 B4777819 3,5-dichloro-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde

3,5-dichloro-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde

Cat. No. B4777819
M. Wt: 325.2 g/mol
InChI Key: FWJUVRWSYRYBTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dichloro-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "DPEBA" and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of DPEBA is not well understood. However, it has been suggested that DPEBA may interact with DNA and RNA through intercalation, which may lead to changes in their structures and functions. DPEBA may also interact with metal ions to form stable complexes, which may have potential applications in catalysis and other fields.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of DPEBA. However, it has been reported that DPEBA may have potential cytotoxic and antitumor activities. DPEBA has also been reported to have potential antibacterial and antifungal activities.

Advantages and Limitations for Lab Experiments

DPEBA has several advantages for lab experiments. It is easy to synthesize and yields high purity DPEBA. DPEBA is also stable and can be stored for long periods without degradation. However, there are some limitations to the use of DPEBA in lab experiments. DPEBA is not soluble in water, which may limit its use in aqueous systems. In addition, DPEBA may have potential toxicity, which may require caution in handling and use.

Future Directions

There are several future directions for the use of DPEBA in scientific research. One potential direction is the development of DPEBA-based fluorescent probes for the detection of other biomolecules, such as proteins and lipids. Another direction is the synthesis of DPEBA-based metal-organic frameworks with enhanced gas storage and separation properties. DPEBA may also have potential applications in the development of new drugs with cytotoxic and antitumor activities. Further studies are needed to fully understand the potential applications of DPEBA in various fields.
Conclusion
In conclusion, 3,5-dichloro-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method is efficient and yields high purity DPEBA. DPEBA has been used as a fluorescent probe, a ligand for the synthesis of metal-organic frameworks, and a precursor for the synthesis of other compounds with potential biological activities. The mechanism of action of DPEBA is not well understood, but it may interact with DNA and RNA through intercalation and may form stable complexes with metal ions. DPEBA has potential cytotoxic and antitumor activities and may have potential antibacterial and antifungal activities. DPEBA has several advantages for lab experiments, but there are limitations to its use. There are several future directions for the use of DPEBA in scientific research, including the development of new fluorescent probes, metal-organic frameworks, and drugs.

Scientific Research Applications

DPEBA has been widely used in scientific research due to its potential applications in various fields. It has been used as a fluorescent probe for the detection of DNA and RNA. DPEBA has also been used as a ligand for the synthesis of metal-organic frameworks (MOFs) for gas storage and separation. In addition, DPEBA has been used as a precursor for the synthesis of other compounds with potential biological activities.

properties

IUPAC Name

3,5-dichloro-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O3/c1-11-2-4-13(5-3-11)20-6-7-21-16-14(17)8-12(10-19)9-15(16)18/h2-5,8-10H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJUVRWSYRYBTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2Cl)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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